(S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol hydrochloride
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Overview
Description
(S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a unique structure with a highly substituted aromatic ring, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4,5,6-pentamethylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with an appropriate amine, such as (S)-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Salt Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the aromatic ring or the amino group can be achieved using hydrogenation or hydride donors.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of reduced aromatic compounds or secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure products.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Pharmaceuticals: Potential use as a building block in the synthesis of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.
Biochemical Research: Utilized in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Industry:
Agrochemicals: Possible application in the synthesis of herbicides or pesticides.
Cosmetics: Used in the formulation of products requiring specific chiral compounds for efficacy.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol hydrochloride depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The compound’s chiral center allows for selective binding to biological targets, influencing pathways involved in neurotransmission or metabolic processes.
Comparison with Similar Compounds
®-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
2-Amino-2-phenylethanol hydrochloride: A simpler analog with fewer methyl groups on the aromatic ring, leading to different chemical and biological properties.
Uniqueness: (S)-2-Amino-2-(2,3,4,5,6-pentamethylphenyl)ethan-1-ol hydrochloride stands out due to its highly substituted aromatic ring and chiral center, which confer unique reactivity and selectivity in chemical reactions and biological interactions. Its structural complexity makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-2-(2,3,4,5,6-pentamethylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-7-8(2)10(4)13(12(14)6-15)11(5)9(7)3;/h12,15H,6,14H2,1-5H3;1H/t12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAGMKXMQSXFSN-UTONKHPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(CO)N)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1C)C)[C@@H](CO)N)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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